

# A head-to-head comparison of Ena-001 with other BK channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Ena-001 |           |
| Cat. No.:            | B607590 | Get Quote |

# **ENA-001: A Head-to-Head Comparison with Other BK Channel Blockers**

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ena-001** (formerly GAL-021), a novel respiratory stimulant, with other prominent large-conductance calcium-activated potassium (BK) channel blockers. The information presented is supported by available preclinical and clinical data to aid in the evaluation of **Ena-001** for research and drug development purposes.

### **Introduction to Ena-001**

**Ena-001** is a peripherally acting respiratory stimulant developed by Enalare Therapeutics.[1] Its primary mechanism of action is the blockade of BK channels located in the glomus cells of the carotid body.[2] This inhibition mimics the body's natural response to hypoxia, leading to an increase in respiratory drive.[2] **Ena-001** has been investigated for several indications, including post-operative respiratory depression, community drug overdose, and apnea of prematurity, demonstrating an "agnostic" ability to reverse respiratory depression induced by various agents such as opioids and propofol.[3][4]

## **Quantitative Comparison of BK Channel Blockers**

The following table summarizes the available quantitative data on the potency and selectivity of **Ena-001** in comparison to other well-characterized BK channel blockers. It is important to note



that direct head-to-head studies under identical experimental conditions are limited, and potency values can be influenced by the specific assay conditions.

| Blocker           | Туре           | Potency on BK<br>Channels<br>(IC50/K_D)                         | Selectivity Profile & Off-Target Effects                                                                     |
|-------------------|----------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Ena-001 (GAL-021) | Small Molecule | IC50: 2.33 μM<br>(macroscopic I_K(Ca)<br>in GH3 cells)[5]       | - M-type K+ channel IC50: 3.75 µM[5]-Inhibition of 12 different cardiac ion channels is ≤35% at 30 µM[6]     |
| Iberiotoxin       | Peptide Toxin  | IC50: 14.9 nM<br>(cyclized), 105.8 nM<br>(uncyclized)[7]        | Considered a highly selective blocker of BK channels.[8]                                                     |
| Charybdotoxin     | Peptide Toxin  | IC50: ~3 nM[9]                                                  | - K_Ca3.1 IC50: ~5<br>nM[9]- K_v1.2 IC50:<br>~14 nM[9]- K_v1.3<br>IC50: ~2.6 nM[9]-<br>K_v1.6 IC50: ~2 nM[9] |
| Paxilline         | Mycotoxin      | IC50: ~10 nM (closed state) to ~10 µM (open state)[10][11] [12] | Inhibits sarco/endoplasmic reticulum Ca2+- ATPase (SERCA) with an IC50 of 5-50 µM. [13]                      |

## **Signaling Pathways and Experimental Workflows**

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.





#### Click to download full resolution via product page

#### BK Channel Signaling Pathway in Respiratory Control





Click to download full resolution via product page

Experimental Workflow for BK Channel Blocker Evaluation

## **Detailed Experimental Protocols**

The following are generalized methodologies for key experiments cited in the comparison of BK channel blockers.

## In Vitro Electrophysiology: Whole-Cell Patch-Clamp for IC50 Determination

This protocol is designed to determine the concentration-dependent inhibition of BK channel currents by a test compound and to calculate its half-maximal inhibitory concentration (IC50).

- 1. Cell Preparation:
- Culture a suitable mammalian cell line (e.g., HEK293 or GH3 cells) stably or transiently expressing the alpha subunit of the BK channel (K Ca1.1).
- Plate cells onto glass coverslips for electrophysiological recording.
- 2. Recording Solutions:
- Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, and a buffered Ca2+ concentration appropriate to elicit BK channel activity (e.g., 1-10 μM). Adjust pH to 7.2 with KOH.
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- 3. Electrophysiological Recording:
- Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.



- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Establish a giga-ohm seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -80 mV.
- Elicit BK currents by applying depolarizing voltage steps (e.g., to +60 mV).
- 4. Data Acquisition and Analysis:
- Record baseline BK currents in the absence of the test compound.
- Perfuse the bath with increasing concentrations of the BK channel blocker.
- At each concentration, record the steady-state block of the BK current.
- Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the blocker concentration.
- Fit the data to a Hill equation to determine the IC50 value.

### In Vivo Respiratory Depression Model (Rat)

This protocol is designed to evaluate the efficacy of a BK channel blocker in reversing opioid-induced respiratory depression in a rodent model.

- 1. Animal Preparation:
- Use adult male Sprague-Dawley rats.
- Anesthetize the animals (e.g., with isoflurane or urethane).
- Place the animal on a heating pad to maintain body temperature.
- Catheterize the femoral vein for intravenous drug administration and the femoral artery for blood gas analysis and blood pressure monitoring.



- Tracheotomize the animal and connect it to a ventilator and a pneumotachograph to measure respiratory parameters.
- 2. Induction of Respiratory Depression:
- Administer an opioid agonist, such as morphine or fentanyl, intravenously to induce a stable and significant depression of minute ventilation.
- 3. Drug Administration:
- Once respiratory depression is established, administer a bolus or infusion of the test compound (e.g., Ena-001) or vehicle control intravenously.
- 4. Data Acquisition and Analysis:
- Continuously record respiratory rate, tidal volume, and minute ventilation.
- Collect arterial blood samples at baseline, after induction of respiratory depression, and at various time points after administration of the test compound.
- Analyze blood samples for PaO2, PaCO2, and pH.
- Compare the changes in respiratory parameters and blood gases between the treatment and vehicle control groups to determine the efficacy of the BK channel blocker in reversing respiratory depression.

## Conclusion

**Ena-001** is a promising, novel BK channel blocker with a primary application as a respiratory stimulant. Its potency in the low micromolar range for BK channels distinguishes it from the highly potent peptide toxins like Iberiotoxin and Charybdotoxin, which are in the nanomolar range. However, as a small molecule, **Ena-001** offers potential advantages in terms of pharmacokinetics and routes of administration for clinical use. Its selectivity profile, particularly the lower activity against cardiac ion channels, is a favorable characteristic for a therapeutic agent. Further direct comparative studies under standardized conditions will be crucial for a more definitive head-to-head assessment. The provided experimental protocols offer a framework for conducting such comparative evaluations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ENA-001 Wikipedia [en.wikipedia.org]
- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of charybdotoxin Q18F variant as a selective peptide blocker of neuronal  $BK(\alpha + \beta 4)$  channel for the treatment of epileptic seizures PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Peptide toxins and small-molecule blockers of BK channels PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iberiotoxin | Potassium Channel Blockers | Tocris Bioscience [tocris.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. rupress.org [rupress.org]
- 11. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A head-to-head comparison of Ena-001 with other BK channel blockers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607590#a-head-to-head-comparison-of-ena-001-with-other-bk-channel-blockers]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com